molecular formula C8H8F2O2S B1405941 1-Fluoro-4-(2-fluoroethanesulfonyl)benzene CAS No. 1506533-24-9

1-Fluoro-4-(2-fluoroethanesulfonyl)benzene

Cat. No. B1405941
CAS RN: 1506533-24-9
M. Wt: 206.21 g/mol
InChI Key: XAXGMZOUSUJASL-UHFFFAOYSA-N
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Description

“1-Fluoro-4-(2-fluoroethanesulfonyl)benzene” is a chemical compound with the molecular formula C8H8F2O2S. It has a molecular weight of 206.21 g/mol. The molecule contains a total of 21 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .


Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered benzene ring with a fluoroethanesulfonyl group attached at the 4th position and a fluorine atom at the 1st position .

Scientific Research Applications

Solubility in Organic Solvents

1-Fluoro-4-(methylsulfonyl)benzene, a related compound, has been studied for its solubility in various organic solvents. It was found that its solubility decreased in the order of chloroform > acetone > ethyl acetate > toluene > ethanol. The solubility data were accurately correlated using the modified Apelblat equation, indicating potential applications in solvent selection for chemical processes involving similar fluoro-sulfonated compounds (Qian, Wang, & Chen, 2014).

Fluorescence Properties

Research on benzene derivatives, including 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, has revealed their potential as green fluorophores with high emission and photostability. These compounds, including fluorinated benzene derivatives, can be used in imaging applications and displays due to their solvent- and pH-independent fluorescence with large Stokes shifts (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).

Reactions with Olefins and Acrylics

Fluorinated benzene compounds, similar to 1-Fluoro-4-(2-fluoroethanesulfonyl)benzene, have been shown to react with olefins like hexene and heptene, yielding disulfonates. These reactions and their mechanisms are significant in organic synthesis, potentially applicable in the development of new fluorinated compounds (Pirkuliev, Brel, Akhmedov, Magerramov, Shykhaliev, & Zefirov, 2001).

Applications in Polymer Science

Fluorinated sulfonated poly(arylene ether)s, synthesized using derivatives like 1,4-bis(4-fluorobenzoyl)benzene, have been explored for their use in proton exchange membranes. These polymers demonstrate excellent chemical, mechanical, thermal, and electrochemical stability, making them suitable for applications in fuel cells and other electrochemical devices (Kim, Park, & Lee, 2020).

Photochemistry in Gas Phase

Studies on fluoro(trifluoromethyl)benzenes, closely related to this compound, have revealed insights into their photophysical processes in the gas phase. These findings can inform the development of photochemical applications and the understanding of fluorescence and phosphorescence in similar compounds (Al-ani, 1973).

properties

IUPAC Name

1-fluoro-4-(2-fluoroethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXGMZOUSUJASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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